molecular formula C8H7N3O3 B3012825 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2168266-79-1

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B3012825
CAS No.: 2168266-79-1
M. Wt: 193.162
InChI Key: USFHHOVLNCBGTP-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family.

Mechanism of Action

Target of Action

The compound, 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid, has been found to interact with several targets in the biomedical field. These include vasopressin 1 b,j,k and fibrinogen 2, 3 receptor antagonists , selective positive allosteric glutamate receptors GluN2A 4 and mGluR5 5 modulators , inhibitors of mycobacterium tuberculosis H37RV , inhibitors of lung cancer tumors A549 and H322b , inhibitors of catalytic activity of HIV-1 9 integrase , TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various biological processes and diseases.

Mode of Action

For instance, as an inhibitor, it may bind to its target and prevent its normal function, leading to a decrease in the activity of the target .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For example, it can affect the vasopressin and fibrinogen pathways through its antagonistic action on their receptors. It can also influence the glutamate signaling pathway through its modulatory action on GluN2A and mGluR5 receptors. Furthermore, it can affect the mycobacterium tuberculosis pathway and cancer cell proliferation pathways through its inhibitory action .

Result of Action

The result of the compound’s action depends on its interaction with its targets. For example, its antagonistic action on vasopressin and fibrinogen receptors can lead to changes in blood pressure and clotting. Its modulatory action on glutamate receptors can affect neuronal signaling. Its inhibitory action on mycobacterium tuberculosis and cancer cell proliferation can lead to a decrease in the growth of these cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances in the environment can affect the compound’s absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine. This reaction forms 7-iodo derivatives, which are then subjected to carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. These intermediates are subsequently transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed carbonylation and regioselective iodination are key steps that can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination at position 7 yields 7-iodo derivatives, while carbonylation produces methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .

Scientific Research Applications

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-5(8(13)14)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFHHOVLNCBGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CNC(=O)C2=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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